molecular formula C8H12O B14322135 1,2,3,4,5,6-Hexahydropentalen-1-ol CAS No. 104724-70-1

1,2,3,4,5,6-Hexahydropentalen-1-ol

Cat. No.: B14322135
CAS No.: 104724-70-1
M. Wt: 124.18 g/mol
InChI Key: SVRHNTRNLHZWJF-UHFFFAOYSA-N
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Description

1,2,3,4,5,6-Hexahydropentalen-1-ol is an organic compound belonging to the class of alcohols It is characterized by a hexahydropentalene ring structure with a hydroxyl group attached to the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5,6-Hexahydropentalen-1-ol can be achieved through several synthetic routes. One common method involves the reduction of 1,2,3,4,5,6-Hexahydropentalen-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,6-Hexahydropentalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form saturated hydrocarbons using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.

    Reduction: NaBH4 or LiAlH4 in THF.

    Substitution: SOCl2 or PBr3 in anhydrous conditions.

Major Products Formed

    Oxidation: 1,2,3,4,5,6-Hexahydropentalen-1-one or 1,2,3,4,5,6-Hexahydropentalen-1-al.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1,2,3,4,5,6-Hexahydropentalen-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6-Hexahydropentalen-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

1,2,3,4,5,6-Hexahydropentalen-1-ol can be compared with other similar compounds such as:

    1,2,3,4,5,6-Hexahydropentalen-1-one: Differing by the presence of a ketone group instead of a hydroxyl group.

    1,2,3,4,5,6-Hexahydropentalen-1-al: Differing by the presence of an aldehyde group instead of a hydroxyl group.

    5-Methylene-1,3a,4,5,6,6a-hexahydropentalen-1-ol: Differing by the presence of a methylene group.

The uniqueness of this compound lies in its specific structural configuration and the presence of the hydroxyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

104724-70-1

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

1,2,3,4,5,6-hexahydropentalen-1-ol

InChI

InChI=1S/C8H12O/c9-8-5-4-6-2-1-3-7(6)8/h8-9H,1-5H2

InChI Key

SVRHNTRNLHZWJF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(CC2)O

Origin of Product

United States

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